

Introduction to FT-IR Spectroscopy of tert-Butyl 2-aminobenzoate

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Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

Cat. No.: *B153150*

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Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For **tert-Butyl 2-aminobenzoate**, FT-IR analysis is crucial for confirming its molecular structure, which incorporates a primary aromatic amine, an aromatic ester, and a tert-butyl group. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, providing a unique spectroscopic fingerprint for the molecule.

The structure of **tert-Butyl 2-aminobenzoate** ($C_{11}H_{15}NO_2$) features:

- An aromatic ring substituted with an amine and an ester group.
- A primary amine ($-NH_2$) group, which gives rise to characteristic N-H stretching and bending vibrations.
- An ester ($-COOC(CH_3)_3$) group, characterized by a strong carbonyl ($C=O$) stretch and C-O stretching vibrations. The conjugation of the carbonyl group with the aromatic ring influences the position of its absorption band.
- A tert-butyl group, which has distinctive C-H stretching and bending modes.

Predicted FT-IR Spectral Data for tert-Butyl 2-aminobenzoate

The following table summarizes the predicted FT-IR absorption bands for **tert-Butyl 2-aminobenzoate** based on the characteristic frequencies of its constituent functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity	Notes
3480 - 3440	N-H Asymmetric Stretch	Primary Aromatic Amine	Medium	Primary amines typically show two N-H stretching bands; this is the higher frequency band. [1] [2]
3390 - 3350	N-H Symmetric Stretch	Primary Aromatic Amine	Medium	This is the lower frequency N-H stretching band for a primary amine. [1] [2]
3100 - 3000	Aromatic C-H Stretch	Aromatic Ring	Medium	Stretching vibrations of C-H bonds on the benzene ring typically appear above 3000 cm ⁻¹ . [3] [4]
2980 - 2950	Aliphatic C-H Asymmetric Stretch	tert-Butyl & Methyl Groups	Strong	C-H stretching from the tert-butyl group.
2870 - 2860	Aliphatic C-H Symmetric Stretch	tert-Butyl & Methyl Groups	Medium	C-H stretching from the tert-butyl group.
1725 - 1705	C=O Stretch (Ester)	Aromatic Ester	Strong	The carbonyl stretch for an aromatic ester is typically at a lower wavenumber than for a

				saturated ester due to conjugation with the aromatic ring. [4] [5] [6]
1620 - 1580	N-H Bend (Scissoring)	Primary Aromatic Amine	Medium	This bending vibration is characteristic of primary amines. [1]
1600 - 1450	C=C Stretch	Aromatic Ring	Medium	Aromatic rings typically show a series of absorptions in this region due to ring stretching. [3]
1395 - 1385 & ~1365	C-H Bend (Symmetric & Asymmetric)	tert-Butyl Group	Medium	Characteristic bending vibrations for the tert-butyl group, often seen as a doublet.
1335 - 1250	Aromatic C-N Stretch	Primary Aromatic Amine	Strong	The stretching vibration of the C-N bond in aromatic amines is typically strong. [1] [2]
1300 - 1250	Asymmetric C-C-O Stretch	Aromatic Ester	Strong	One of the characteristic C-O stretches for aromatic esters. [5]

1150 - 1100	Symmetric O-C-C Stretch	Aromatic Ester	Strong	The second characteristic C-O stretch for aromatic esters. [5]
900 - 675	Aromatic C-H Out-of-Plane Bend	Aromatic Ring	Strong	The pattern of these bands can give information about the substitution pattern on the aromatic ring.[3]

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for the analysis of liquid samples like **tert-Butyl 2-aminobenzoate**.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer
- ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Sample of **tert-Butyl 2-aminobenzoate**
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Experimental Procedure

- Instrument Preparation:

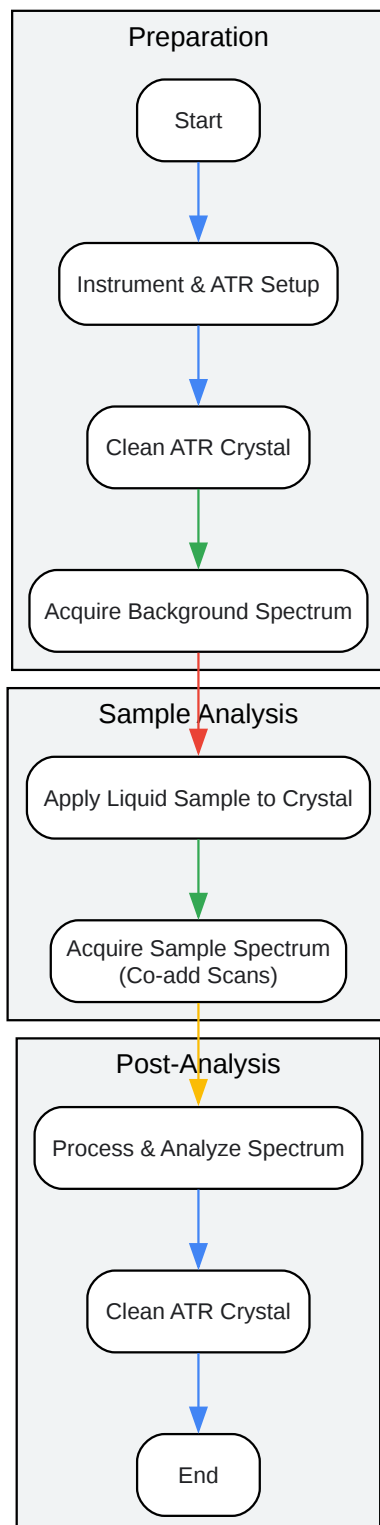
- Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
- Install the ATR accessory in the spectrometer's sample compartment.
- ATR Crystal Cleaning:
 - Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.
 - Moisten a lint-free wipe with a suitable solvent, such as isopropanol.
 - Gently wipe the crystal surface to remove any residual contaminants.
 - Use a dry, lint-free wipe to ensure the crystal is completely dry.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, collect a background spectrum.
 - This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.
- Sample Application:
 - Place a small drop of liquid **tert-Butyl 2-aminobenzoate** directly onto the center of the ATR crystal.[\[11\]](#) Only a sufficient amount to cover the crystal surface is needed.
 - If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal surface. Apply gentle and consistent pressure.
- Sample Spectrum Acquisition:
 - Initiate the scan to collect the FT-IR spectrum of the sample.
 - Typically, multiple scans (e.g., 16 or 32) are co-added and averaged by the software to improve the signal-to-noise ratio of the final spectrum.[\[12\]](#)

- The typical spectral range for analysis is 4000 cm^{-1} to 400 cm^{-1} .[\[12\]](#)
- Data Processing and Analysis:
 - After the scan is complete, the software will display the background-corrected FT-IR spectrum.
 - Process the spectrum as needed (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption peaks and compare their wavenumbers to the expected values in the data table to confirm the identity and purity of the sample.
- Post-Measurement Cleaning:
 - Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to remove all traces of the sample, preparing the instrument for the next user.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process using the ATR technique.

FT-IR Analysis Workflow for tert-Butyl 2-aminobenzoate

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Caption: Experimental workflow for FT-IR analysis using the ATR method.

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